Asparacoside

Descripción

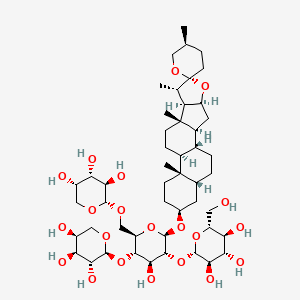

Asparacoside is a bioactive spirostanol saponin isolated primarily from Asparagus cochinchinensis and Asparagus racemosus . Structurally, it features a steroidal aglycone core linked to oligosaccharide chains, with a molecular ion peak at m/z 1003 . Its biological activities include moderate cytotoxicity against cancer cell lines (e.g., KB, LNCaP) with IC50 values ranging from 4–12 µg/mL . This compound is often quantified via high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS), demonstrating high precision (RSD < 6%) and recovery rates (95–105%) .

Propiedades

Fórmula molecular |

C49H80O21 |

|---|---|

Peso molecular |

1005.1 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-4-hydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C49H80O21/c1-20-7-12-49(64-16-20)21(2)32-29(70-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)65-46-42(69-45-39(59)36(56)35(55)30(15-50)66-45)40(60)41(68-44-38(58)34(54)28(52)18-62-44)31(67-46)19-63-43-37(57)33(53)27(51)17-61-43/h20-46,50-60H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+/m0/s1 |

Clave InChI |

GLLQBFOUGGRCKY-YDJQLIBBSA-N |

SMILES isomérico |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Sinónimos |

asparacoside |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Saponins

Asparanin D

- Molecular Weight : m/z 1017 .

- Structural Differentiation: Shares a spirostanol skeleton with asparacoside but differs in glycosylation patterns (additional methyl or hydroxyl groups) .

- Analytical Data : Co-elutes with this compound in LC/MS but distinguishable via fragmentation patterns .

Shatavarin IV

- Source : Asparagus racemosus .

- Molecular Weight : m/z 1105 (higher than this compound due to extended glycosylation) .

- Functional Contrast: Demonstrates stronger immunomodulatory effects but lower cytotoxicity compared to this compound .

- Quantitative Analysis : Requires distinct HPLC solvent systems (e.g., CHCl3-MeOH-water) for isolation .

Comparison with Functionally Similar Compounds

Asiaticoside (Non-Asparagus Saponin)

- Source : Centella asiatica.

- Molecular Weight : m/z 959 .

- Functional Overlap : Promotes wound healing and collagen synthesis, unlike this compound’s cytotoxic focus .

- Structural Contrast: Contains a triterpenoid backbone instead of a spirostanol core, leading to divergent solubility and bioavailability .

Diosgenin (Precursor to Steroidal Saponins)

- Source : Dioscorea species.

- Molecular Weight : m/z 414 .

- Functional Role : Serves as a precursor for synthetic steroids; lacks glycosylation, reducing its solubility compared to this compound .

Analytical and Pharmacological Challenges

- Chromatographic Co-Elution : this compound and asparanin D exhibit similar retention times, necessitating advanced MS/MS for differentiation .

- Bioactivity Variability: Minor structural changes (e.g., glycosylation) significantly alter pharmacokinetics. For instance, this compound’s m/z 1003 correlates with moderate cytotoxicity, while shatavarin IV’s m/z 1105 enhances immunomodulation .

- Limitations in Identification : Low-abundance saponins (e.g., m/z 943, 1019) remain uncharacterized due to insufficient fragmentation data .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Table 2: Analytical Parameters for Saponin Quantification

| Parameter | This compound | Shatavarin IV |

|---|---|---|

| Precision (RSD%) | <6% | <6% |

| Recovery Rate | 95–105% | 90–98% |

| LOD (ng) | <10 | <15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.